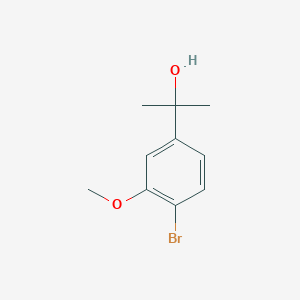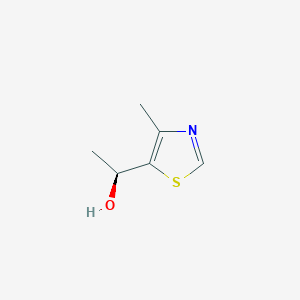
(S)-1-(4-Methylthiazol-5-yl)ethan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-1-(4-Methylthiazol-5-yl)ethan-1-ol is a chiral compound with a thiazole ring substituted with a methyl group at the 4-position and an ethanol group at the 1-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(4-Methylthiazol-5-yl)ethan-1-ol typically involves the reaction of 4-methylthiazole with an appropriate chiral reagent to introduce the ethanol group at the 1-position. One common method involves the use of chiral catalysts to ensure the desired stereochemistry is achieved. The reaction conditions often include the use of solvents such as tetrahydrofuran and temperatures ranging from -90°C to 10°C .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This can include the use of continuous flow reactors and advanced purification techniques such as chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
(S)-1-(4-Methylthiazol-5-yl)ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The ethanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The thiazole ring can be reduced under specific conditions to form dihydrothiazole derivatives.
Substitution: The methyl group on the thiazole ring can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and halogenating agents for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents.
Major Products Formed
The major products formed from these reactions include:
- Oxidation: 1-(4-Methylthiazol-5-yl)ethanal or 1-(4-Methylthiazol-5-yl)ethanoic acid.
- Reduction: Dihydro-1-(4-Methylthiazol-5-yl)ethanol.
- Substitution: Various substituted thiazole derivatives depending on the substituent introduced.
Scientific Research Applications
(S)-1-(4-Methylthiazol-5-yl)ethan-1-ol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and antiviral activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (S)-1-(4-Methylthiazol-5-yl)ethan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring can interact with active sites of enzymes, potentially inhibiting their activity. The ethanol group may also play a role in enhancing the compound’s solubility and bioavailability, facilitating its interaction with biological targets .
Comparison with Similar Compounds
Similar Compounds
- 1-(4-Methylthiazol-5-yl)ethanol
- 1-(4-Methylthiazol-5-yl)ethanal
- 1-(4-Methylthiazol-5-yl)ethanoic acid
Uniqueness
(S)-1-(4-Methylthiazol-5-yl)ethan-1-ol is unique due to its chiral nature, which can result in different biological activities compared to its racemic or achiral counterparts. The specific stereochemistry can influence its interaction with molecular targets, potentially leading to enhanced efficacy or selectivity in its applications.
Properties
Molecular Formula |
C6H9NOS |
|---|---|
Molecular Weight |
143.21 g/mol |
IUPAC Name |
(1S)-1-(4-methyl-1,3-thiazol-5-yl)ethanol |
InChI |
InChI=1S/C6H9NOS/c1-4-6(5(2)8)9-3-7-4/h3,5,8H,1-2H3/t5-/m0/s1 |
InChI Key |
NKLZSLYZLRJWOY-YFKPBYRVSA-N |
Isomeric SMILES |
CC1=C(SC=N1)[C@H](C)O |
Canonical SMILES |
CC1=C(SC=N1)C(C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


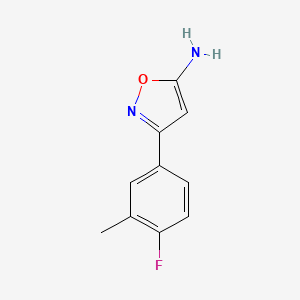
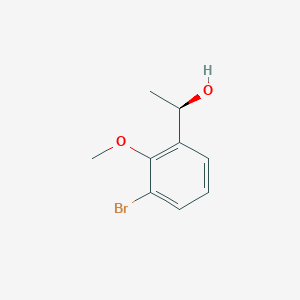

amino}acetamide](/img/structure/B13595210.png)

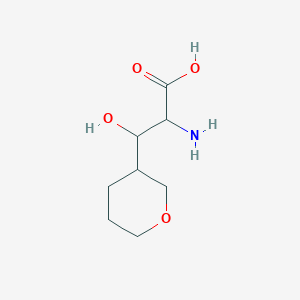
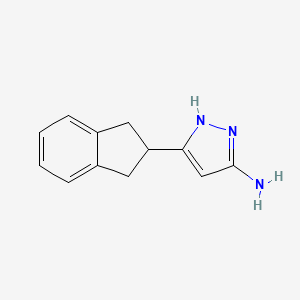
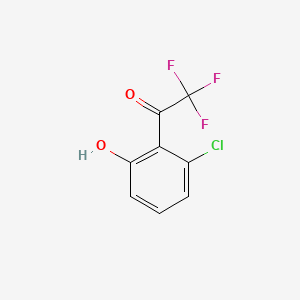
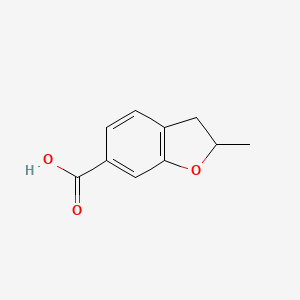
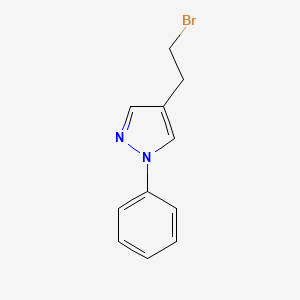
![2-methyl-8-(trifluoromethyl)-2H,3H,4H-[1,4]oxazino[2,3-g]quinolin-3-one](/img/structure/B13595233.png)
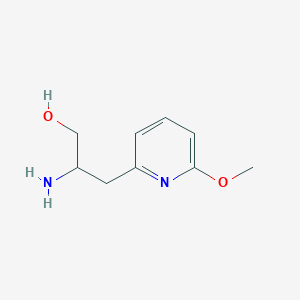
![4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-4-carboxylicaciddihydrochloride](/img/structure/B13595261.png)
